PMX53 -

PMX53

Catalog Number: EVT-279142
CAS Number:
Molecular Formula: C47H65N11O7
Molecular Weight: 896.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PMX53, also known as AcF-[OP(D-Cha)WR], (2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide, is a cyclic hexapeptide that acts as a potent non-competitive inhibitor of the complement C5a receptor 1 (C5aR1). [] [] It has been widely utilized in research to investigate the role of C5aR1 in various animal models, particularly in inflammatory and autoimmune diseases. []

AcF-[OP(d-Cha)WR]

  • Compound Description: AcF-[OP(d-Cha)WR] is a cyclic hexapeptide and a potent, selective, and orally active C5a receptor antagonist. It has shown efficacy in preclinical models of inflammatory bowel disease but has limitations due to intestinal lumenal metabolism [].

hydrocinnamate (HC)-[OP(d-Cha)WR]

  • Compound Description: HC-[OP(d-Cha)WR] is a cyclic hexapeptide and a potent, selective C5a receptor antagonist designed to resist intestinal metabolism. It has demonstrated superior potency compared to AcF-[OP(d-Cha)WR] in a rat model of inflammatory bowel disease, suggesting potential for clinical development [].

PMX205

  • Compound Description: PMX205 is a cyclic hexapeptide and a potent, non-competitive inhibitor of the complement C5a receptor 1 (C5aR1). It exhibits high oral bioavailability and CNS penetration, making it a promising candidate for treating neurological diseases [].

JPE-1375

  • Compound Description: JPE-1375 is a peptide-based C5aR1 antagonist that inhibits C5aR1-mediated neutrophilia and cytokine production [].

W54011

  • Compound Description: W54011 is a C5aR1 antagonist that has shown significant efficacy in reducing bacterial load in the bladder and kidney tissue in a mouse model of ascending urinary tract infection. It also exhibits anti-inflammatory properties and inhibits bacterial adhesion to renal tubular epithelial cells [].
Classification

PMX-53 is classified as a cyclic peptide and is recognized for its dual functionality: it acts as an antagonist at the C5a receptor while also functioning as an agonist for the Mas-related gene X2 receptor (MrgX2). This unique property allows PMX-53 to modulate inflammatory responses in different contexts, making it a significant subject of study in immunology and pharmacology .

Synthesis Analysis

The synthesis of PMX-53 employs solid-phase peptide synthesis techniques, which facilitate the precise assembly of amino acids into cyclic structures. This method ensures high purity and yield, which are crucial for its application in biological studies. The process typically involves:

  1. Preparation of the resin: A solid support is functionalized with a linker that allows for the attachment of amino acids.
  2. Sequential addition of amino acids: Amino acids are added one at a time, with protection groups used to prevent unwanted reactions.
  3. Cyclization: The linear peptide is cyclized to form PMX-53, often involving specific chemical reactions to create the circular structure.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure that only PMX-53 is present for experimental use.
Molecular Structure Analysis

PMX-53 has a well-defined molecular structure characterized by its cyclic nature. Its molecular formula is C₃₃H₄₄N₈O₈S, and it has a molecular weight of 688.82 g/mol. The cyclic structure contributes to its stability and bioactivity, allowing it to effectively bind to the C5a receptor.

Structural Data

  • Molecular Weight: 688.82 g/mol
  • Formula: C₃₃H₄₄N₈O₈S
  • Structure: The cyclic arrangement enhances its affinity for the target receptors and influences its pharmacokinetic properties .
Chemical Reactions Analysis

PMX-53 primarily engages in receptor-ligand interactions rather than traditional chemical reactions. Its mechanism involves binding to the C5a receptor, inhibiting downstream signaling pathways associated with inflammation. Key aspects include:

  1. Binding Affinity: PMX-53 exhibits high affinity for C5aR, effectively blocking C5a-induced activation of neutrophils and macrophages.
  2. Inhibition Mechanism: By preventing C5a from binding to its receptor, PMX-53 disrupts inflammatory signaling cascades that lead to immune cell activation and cytokine release .
  3. Agonistic Activity: While acting as an antagonist at the C5a receptor, PMX-53 also shows agonistic properties at MrgX2 receptors, influencing mast cell degranulation and potentially modulating pain signaling pathways .
Mechanism of Action

The mechanism of action of PMX-53 involves its dual role as an antagonist and agonist:

  1. C5a Receptor Antagonism: PMX-53 binds competitively to the C5a receptor (CD88), inhibiting the normal activation pathway triggered by C5a. This results in reduced neutrophil chemotaxis and myeloperoxidase release, critical processes in inflammation.
  2. MrgX2 Agonism: Concurrently, PMX-53 activates MrgX2 receptors, which can have both pro-inflammatory and anti-inflammatory effects depending on the cellular context. This dual action allows PMX-53 to fine-tune immune responses during inflammation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: PMX-53 is typically a white or off-white powder.
  • Solubility: It is soluble in water and various organic solvents.

Chemical Properties

  • Stability: The cyclic structure contributes to its stability under physiological conditions.
  • Bioavailability: PMX-53 has an oral bioavailability of approximately 5%, indicating some absorption through non-intestinal routes such as buccal or sublingual pathways .

Relevant Data

The pharmacokinetic profile shows that PMX-53 can achieve significant plasma concentrations following administration, with peak levels observed after intravenous injection compared to subcutaneous or oral routes .

Applications

PMX-53 has several scientific applications primarily focused on understanding and treating inflammatory diseases:

  1. Research Tool: It serves as a valuable tool in studies investigating the role of complement activation in various pathologies, including autoimmune diseases and cancer.
  2. Therapeutic Potential: Due to its ability to modulate inflammatory responses, PMX-53 holds promise for therapeutic applications in conditions such as asthma, sepsis, and other inflammatory disorders.
  3. Cancer Research: Studies have indicated that PMX-53 can inhibit lung metastasis in cancer models by blocking C5a-mediated neutrophil activation .

Properties

Product Name

PMX-53

IUPAC Name

(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide

Molecular Formula

C47H65N11O7

Molecular Weight

896.1 g/mol

InChI

InChI=1S/C47H65N11O7/c1-29(59)53-37(25-30-13-4-2-5-14-30)42(61)55-36-20-11-22-50-41(60)35(19-10-23-51-47(48)49)54-44(63)39(27-32-28-52-34-18-9-8-17-33(32)34)56-43(62)38(26-31-15-6-3-7-16-31)57-45(64)40-21-12-24-58(40)46(36)65/h2,4-5,8-9,13-14,17-18,28,31,35-40,52H,3,6-7,10-12,15-16,19-27H2,1H3,(H,50,60)(H,53,59)(H,54,63)(H,55,61)(H,56,62)(H,57,64)(H4,48,49,51)/t35-,36-,37-,38+,39-,40-/m0/s1

InChI Key

YOKBGCTZYPOSQM-HPSWDUTRSA-N

SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N

Solubility

Soluble in DMSO

Synonyms

PMX 53; PMX 53; PMX53; Ac-Phe-cyclo(Orn-Pro-D-Cha-Trp-Arg); AcPhe(ornithine-Pro-cyclohexylamine-Trp-Arg. AcPhe(ornithine-Pro-cyclohexylamine-Trp-Arg)

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2CCCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H]3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.